![molecular formula C18H20O3 B8727009 1-[2-Hydroxy-4-(phenylmethoxy)-3-propylphenyl]ethanone](/img/structure/B8727009.png)
1-[2-Hydroxy-4-(phenylmethoxy)-3-propylphenyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Benzyloxy-2’-hydroxy-3’-propylacetophenone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of a benzyloxy group at the 4’ position, a hydroxy group at the 2’ position, and a propyl group at the 3’ position on the acetophenone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Benzyloxy-2’-hydroxy-3’-propylacetophenone can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production methods for 4’-Benzyloxy-2’-hydroxy-3’-propylacetophenone typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
4’-Benzyloxy-2’-hydroxy-3’-propylacetophenone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the acetophenone core can be reduced to form an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
科学研究应用
4’-Benzyloxy-2’-hydroxy-3’-propylacetophenone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4’-Benzyloxy-2’-hydroxy-3’-propylacetophenone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors to exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to 4’-Benzyloxy-2’-hydroxy-3’-propylacetophenone include other substituted acetophenones, such as:
- 4’-Methoxy-2’-hydroxy-3’-propylacetophenone
- 4’-Ethoxy-2’-hydroxy-3’-propylacetophenone
- 4’-Benzyloxy-2’-hydroxy-3’-methylacetophenone
Uniqueness
4’-Benzyloxy-2’-hydroxy-3’-propylacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C18H20O3 |
|---|---|
分子量 |
284.3 g/mol |
IUPAC 名称 |
1-(2-hydroxy-4-phenylmethoxy-3-propylphenyl)ethanone |
InChI |
InChI=1S/C18H20O3/c1-3-7-16-17(11-10-15(13(2)19)18(16)20)21-12-14-8-5-4-6-9-14/h4-6,8-11,20H,3,7,12H2,1-2H3 |
InChI 键 |
DWXSLZFHRMZNIN-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


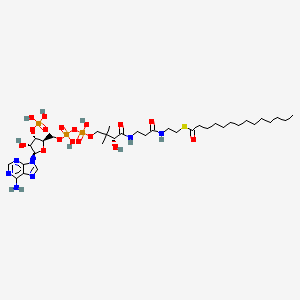
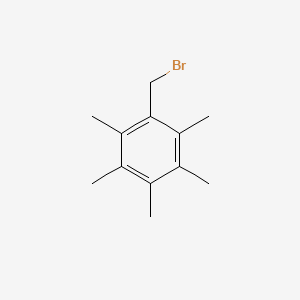
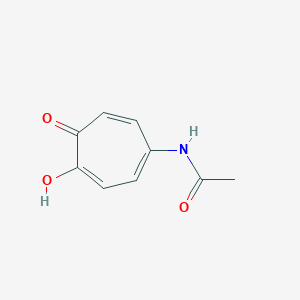

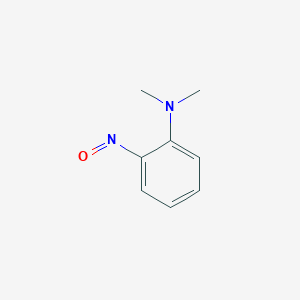
![2-[(1r,4r)-4-Hydroxycyclohexyl]acetonitrile](/img/structure/B8726950.png)
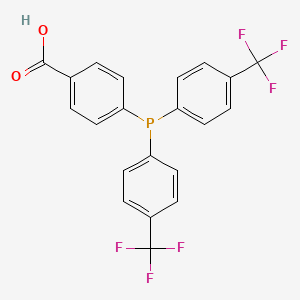
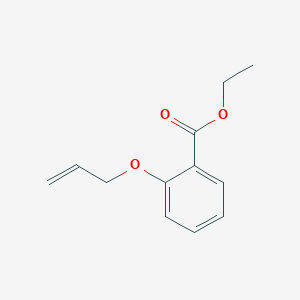

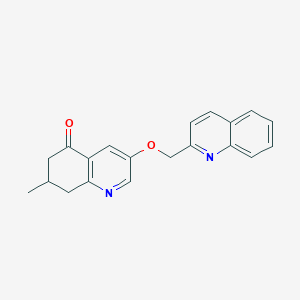


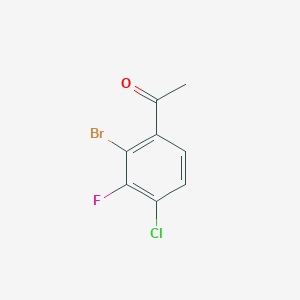
![5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile](/img/structure/B8727027.png)
